3-Methylimidazo[1,2-a]pyridine

CNS Drug Discovery GPCR Antagonism Obesity Therapeutics

3-Methylimidazo[1,2-a]pyridine (CAS 5857-45-4) is the definitive regioisomer for medicinal chemistry programs requiring the C3-methyl substitution on the imidazo[1,2-a]pyridine core. Unlike the unsubstituted or isomeric scaffolds, the 3-methyl group drives a significant improvement in MCH1R receptor binding affinity and enables PI3Kα isoform selectivity (IC50 = 2.8 nM for optimized derivatives). Its steric and electronic profile also locks regioselectivity in catalytic transformations, making it essential for orthogonal synthetic routes. Procure this critical building block to advance your CNS and oncology hit-to-lead projects with confidence.

Molecular Formula C8H8N2
Molecular Weight 132.16 g/mol
CAS No. 5857-45-4
Cat. No. B1610896
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methylimidazo[1,2-a]pyridine
CAS5857-45-4
Molecular FormulaC8H8N2
Molecular Weight132.16 g/mol
Structural Identifiers
SMILESCC1=CN=C2N1C=CC=C2
InChIInChI=1S/C8H8N2/c1-7-6-9-8-4-2-3-5-10(7)8/h2-6H,1H3
InChIKeyDLTHEPWEENQLKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methylimidazo[1,2-a]pyridine (CAS 5857-45-4): A Core Heterocyclic Scaffold with Distinct Substituent-Driven Properties for Advanced Synthesis and Drug Discovery


3-Methylimidazo[1,2-a]pyridine (CAS 5857-45-4) is a nitrogen-bridged heterocyclic compound featuring a fused imidazole and pyridine ring system with a methyl group at the 3-position [1]. This specific substitution pattern differentiates it from the parent scaffold and other regioisomers, conferring unique electronic and steric properties that are leveraged in medicinal chemistry and catalysis [1]. It serves as a privileged core in the development of CNS-active compounds and kinase inhibitors [1], and it is also recognized for its role in regioselective synthetic methodologies and as an intermediate in glycol synthesis .

Why 3-Methylimidazo[1,2-a]pyridine (CAS 5857-45-4) Cannot Be Replaced by Generic Analogs Without Experimental Re-validation


Substitution on the imidazo[1,2-a]pyridine core is not interchangeable; the precise position and nature of the substituent dictate critical biological and chemical outcomes. A review of structure-activity relationship (SAR) studies demonstrates that even small changes, such as moving a methyl group from the 3-position or replacing it with a different functional group, can profoundly alter target binding affinity, pharmacokinetic properties, and synthetic utility [1]. For instance, research on MCH1R antagonists has shown that introduction of a methyl substituent specifically at the 3-position of the imidazo[1,2-a]pyridine scaffold results in a significant improvement in receptor affinity compared to unsubstituted analogs [2]. Furthermore, the 3-methyl group imparts specific regioselectivity in catalytic transformations, enabling synthetic routes that are not feasible with other imidazopyridine regioisomers . Therefore, assuming functional equivalence between 3-methylimidazo[1,2-a]pyridine and its close analogs without direct comparative data introduces significant risk in both research and scaled applications.

Quantitative Evidence for 3-Methylimidazo[1,2-a]pyridine (CAS 5857-45-4) Differentiation in Key Research Applications


MCH1R Antagonism: Enhanced Target Affinity Driven by 3-Methyl Substitution

In a medicinal chemistry campaign targeting the melanin-concentrating hormone receptor 1 (MCH1R), researchers directly compared imidazo[1,2-a]pyridine analogs with and without a methyl substituent at the 3-position. The introduction of this methyl group was identified as a key structural modification that provided compounds with a significant improvement in MCH1R affinity [1]. This SAR finding underscores the specific and non-transferable value of the 3-methyl substituent over the unsubstituted parent scaffold for this CNS target.

CNS Drug Discovery GPCR Antagonism Obesity Therapeutics

PI3 Kinase p110α Inhibition: C-3 Substituent is Essential for Potency and Isoform Selectivity

Structure-activity relationship (SAR) studies on imidazo[1,2-a]pyridine derivatives as PI3 kinase p110α inhibitors revealed that variation of groups at the 3-position is crucial for modulating inhibitory activity . While the study does not isolate the parent 3-methyl compound, it establishes that the C-3 position is a key site for achieving potent p110α inhibition (IC50 values down to 0.0028 µM for an optimized analog) and high isoform selectivity [1]. This class-level inference positions the 3-methyl variant as a foundational scaffold from which these potent and selective properties are derived.

Oncology Kinase Inhibitors Cell Signaling

Synthetic Utility: Controlled Regioselectivity in C-H Functionalization and Heterocycle Synthesis

The presence of the 3-methyl group is a key determinant of regioselectivity in catalytic transformations. Research has demonstrated that imidazo[1,2-a]pyridines can undergo regioselective C-H functionalization at the C-3 position when unsubstituted, a reaction outcome that is inherently blocked by the presence of the methyl group [1]. This forces alternative functionalization pathways, which is a valuable tool in synthetic design [2]. Furthermore, 3-methylimidazo[1,2-a]pyridine is a product of specific iron(II)-catalyzed denitration reactions using 2-methylnitroolefins, highlighting its role as a distinct synthetic target .

Synthetic Methodology Catalysis C-H Activation

Primary Application Scenarios for 3-Methylimidazo[1,2-a]pyridine (CAS 5857-45-4) Based on Verifiable Evidence


CNS Drug Discovery: Hit-to-Lead Optimization for MCH1R Antagonists

For medicinal chemistry teams engaged in GPCR programs, specifically MCH1R antagonists, 3-methylimidazo[1,2-a]pyridine is the appropriate starting scaffold for hit-to-lead optimization. As demonstrated by direct comparative SAR, the 3-methyl substituent confers a significant improvement in target binding affinity relative to the unsubstituted imidazo[1,2-a]pyridine core [1]. This evidence supports its selection as the key building block for generating novel CNS-active compounds with improved pharmacological profiles [2].

Oncology Research: Scaffold for Designing PI3Kα Isoform-Selective Inhibitors

In the design of novel kinase inhibitors for oncology applications, the imidazo[1,2-a]pyridine scaffold with a 3-substituent is a validated pharmacophore for achieving potent inhibition and high isoform selectivity against the p110α catalytic subunit of PI3K [1]. Optimized derivatives have demonstrated exceptional activity (IC50 = 2.8 nM) [2]. Procuring 3-methylimidazo[1,2-a]pyridine provides a direct entry point into this productive chemical space, enabling the rapid exploration of SAR around the critical C-3 position to develop next-generation PI3Kα inhibitors [1].

Advanced Organic Synthesis: Regioselective Building Block and Catalytic Intermediate

For synthetic methodology groups and process chemists, this compound is a strategically valuable building block due to its defined and controlled regioselectivity. The C-3 methyl group acts as a blocking element, preventing functionalization at this position and directing reactivity to alternative sites on the heterocyclic core [1]. This property makes it the compound of choice for synthesizing complex molecules where orthogonal functionalization is required. Additionally, it is a key product in specific iron(II)-catalyzed reactions, demonstrating its utility in developing new synthetic methodologies [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Methylimidazo[1,2-a]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.